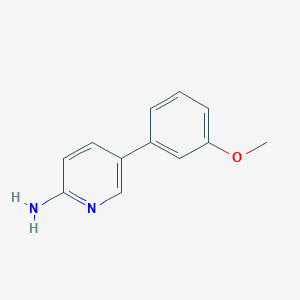

5-(3-Methoxyphenyl)pyridin-2-amine

Description

Significance of Pyridine-Based Scaffolds in Organic and Medicinal Chemistry

Pyridine (B92270) and its derivatives are ubiquitous in medicinal chemistry, forming the core of over 7,000 existing drug molecules. nih.gov This prevalence is due to several key factors:

Structural Versatility: The pyridine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for screening and optimization. nih.gov

Pharmacological Activity: Pyridine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net

Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often improving the water solubility of drug candidates, a crucial factor for bioavailability. nih.gov

Bioisosterism: Pyridine is considered a bioisostere of benzene (B151609), meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its properties. nih.gov

The Food and Drug Administration (FDA) has approved numerous drugs containing the pyridine scaffold, highlighting its importance in the development of clinically useful agents. researchgate.netrsc.orgnih.gov

Role of the Methoxyphenyl Moiety in Pharmacophore Design

A pharmacophore is the three-dimensional arrangement of atoms or functional groups in a molecule responsible for its biological activity. nih.gov The methoxyphenyl moiety, consisting of a methoxy (B1213986) group (-OCH3) attached to a phenyl ring, plays a significant role in pharmacophore design for several reasons:

Modulation of Lipophilicity: The methoxy group can influence the lipophilicity (fat-solubility) of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets like proteins and enzymes.

Metabolic Stability: The methoxy group can sometimes protect a molecule from metabolic degradation, increasing its half-life in the body.

Conformational Control: The presence of the methoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor.

For instance, the 3,4,5-trimethoxyphenyl (TMP) moiety is a well-known tubulin-binding element and plays a crucial role in the anticancer activity of compounds like combretastatin (B1194345) A-4. nih.gov Similarly, benzothiazole (B30560) analogs with a C-6 methoxyphenyl moiety have shown potent inhibitory activity against certain kinases. mdpi.com

Overview of Research Trajectories for 5-(3-Methoxyphenyl)pyridin-2-amine and Related Structural Analogs

Research involving this compound and its structural analogs has primarily focused on their synthesis and evaluation for various biological activities. The general structure allows for modifications at several key positions, leading to the exploration of a wide chemical space.

Key research directions include:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methods to create libraries of related compounds. This often involves techniques like nucleophilic aromatic substitution and cross-coupling reactions. nih.govorgsyn.org

Anticancer Research: A significant area of investigation is the potential of these compounds as anticancer agents. For example, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a similar aminopyridine core, have shown potent anti-proliferative activity against various cancer cell lines. mdpi.com

Antibacterial Applications: The search for new antibiotics is a critical area of research. Pyridine-based compounds have a long history of use as antibacterial agents, and researchers are exploring new derivatives to combat drug-resistant bacteria. nih.govnih.gov

Kinase Inhibition: Many pyridinyl and methoxyphenyl-containing compounds have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases.

Neurological Applications: The structural motifs present in this compound are also found in compounds targeting the central nervous system, such as selective serotonin (B10506) receptor agonists. nih.gov

The table below summarizes some of the research on related compounds, highlighting the diversity of applications for this chemical scaffold.

| Compound Class | Biological Target/Activity | Research Focus |

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Phosphoinositide phospholipase C (PI-PLC) | Anticancer |

| 2,5-Dimethoxyphenylpiperidines | Serotonin 5-HT2A Receptor | Neurological Disorders |

| Methoxypyridine-derived thiazoles | γ-secretase | Alzheimer's Disease |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Bacterial Ribosome | Antibacterial |

| Pyrimidine-5-carbonitriles | VEGFR-2 | Anticancer |

This ongoing research underscores the potential of this compound as a valuable starting point for the design and discovery of new therapeutic agents.

Structure

2D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYHJYCQMANHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602412 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-18-6 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Methoxyphenyl Pyridin 2 Amine and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies involve the formation of the target molecule by creating one of the key bonds on a pre-existing pyridine (B92270) or aminopyridine core. These methods are often efficient and are dominated by transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 5-aryl-2-aminopyridines. These reactions offer a powerful and versatile means to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming the C-C bond between the pyridine C5 position and the methoxyphenyl ring. snnu.edu.cn This reaction typically involves the palladium-catalyzed coupling of a 5-halopyridin-2-amine with an arylboronic acid or its corresponding ester. libretexts.org The general applicability of this reaction makes it a preferred route for creating a diverse library of 5-aryl-2-aminopyridine analogs by varying the boronic acid partner. mdpi.com

The reaction's success hinges on the choice of catalyst, ligand, base, and solvent system. researchgate.net A variety of palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used, often in combination with phosphine (B1218219) ligands like SPhos or XPhos, which are effective for coupling aryl chlorides. nih.gov The base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate, is crucial for the activation of the organoboron species. nih.govnih.gov Aqueous solvent mixtures, such as toluene/water or dioxane/water, are commonly employed. nih.govnih.gov A key advantage is the commercial availability of a wide range of arylboronic acids, allowing for the synthesis of numerous analogs. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyridine Derivatives This table is interactive. Click on the headers to sort.

| Starting Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| 2,3,5-Trichloropyridine | Phenylboronic Acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/Organic Solvent | Good | nih.gov |

| Aryl Chloride | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic Acid | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 37-72% | mdpi.com |

To generate ethynyl (B1212043) analogs, where the aryl group is replaced by an alkyne, the Sonogashira coupling is the method of choice. wikipedia.org This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.org In the context of 5-(3-Methoxyphenyl)pyridin-2-amine analogs, a 5-halopyridin-2-amine would be reacted with a terminal alkyne, such as 1-ethynyl-3-methoxybenzene, to yield a 5-( (3-methoxyphenyl)ethynyl)pyridin-2-amine.

The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The conditions are generally mild, often proceeding at room temperature, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.orglibretexts.org Copper-free Sonogashira variants have also been developed. organic-chemistry.org This methodology has been successfully used to synthesize carbocyclic analogues of 5-ethynyl-2'-deoxyuridine, highlighting its utility in introducing the ethynyl group at the 5-position of a heterocyclic ring. nih.gov

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Typical Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle | wikipedia.orglibretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne via formation of a copper acetylide | wikipedia.orgnih.gov |

| Base | Diethylamine, Triethylamine | Neutralizes the HX byproduct; can act as solvent | wikipedia.org |

| Substrates | Aryl/Vinyl Halide + Terminal Alkyne | Reactants for C-C bond formation | wikipedia.orglibretexts.org |

The synthesis of N-aryl analogs of this compound is effectively achieved through the Buchwald-Hartwig amination. researchgate.net This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. snnu.edu.cn To synthesize an N-aryl analog, one would react this compound with a different aryl halide. Alternatively, one could start with 2-aminopyridine (B139424) and react it with an appropriate aryl halide. researchgate.netnih.gov

This method has proven effective for the amination of 2-bromopyridines and other halo-pyridines. acs.orgnih.govtandfonline.com The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen. Chelating bis(phosphine) ligands like dppp (B1165662) or Xantphos are often employed. researchgate.netacs.org The reaction typically requires a strong base, such as sodium tert-butoxide (NaOt-Bu). nih.govacs.org This approach provides a direct route to a wide range of secondary and tertiary aminopyridines that might otherwise be difficult to synthesize. nih.gov

Table 3: Conditions for Palladium-Catalyzed N-Arylation of Pyridines

| Pyridine Substrate | Amine/Aniline | Catalyst System | Base | Application | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines (e.g., Methylamine) | Pd(OAc)₂ / dppp | NaOt-Bu | Synthesis of secondary/tertiary aminopyridines | acs.org |

| 3-Bromo-4-indolylmaleimide | 2-Aminopyridines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Synthesis of 3-amino-4-indolylmaleimides | researchgate.net |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various Anilines | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Synthesis of N-arylpyrimidin-2-amines | nih.gov |

| 2-Chloropyridine derivative | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Key step in 4-aryl-2-aminopyridine synthesis | tandfonline.com |

| Aryl Chlorides/Bromides | Aqueous Ammonia | Pd-G3 / KPhos | KOH | Synthesis of primary anilines | nih.gov |

Nucleophilic aromatic substitution (SₙAr) presents an alternative, often metal-free, pathway for functionalizing the pyridine ring. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene (B151609), particularly at the 2- and 4-positions. pearson.comwikipedia.org

For the synthesis of this compound, an SₙAr reaction could theoretically involve the displacement of a suitable leaving group (e.g., a halide) at the 5-position of a 2-aminopyridine derivative by a methoxyphenyl nucleophile. However, SₙAr reactions are most facile when strong electron-withdrawing groups are positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. youtube.comuci.edu In the case of a 5-substituted pyridine, this stabilization is less effective.

Despite this, SₙAr reactions on pyridines are well-documented. The Chichibabin reaction, for instance, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org More recent developments include catalytic SₙAr reactions. For example, a ruthenium(II) catalyst has been used to enable the amination of aminopyridines, where the amino group itself acts as a leaving group, via transient η⁶-pyridine complexation which activates the ring towards nucleophilic attack. thieme-connect.deresearchgate.net In some cases, even a cyano group can act as a leaving group in SₙAr reactions on electron-deficient cyanoazines. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Convergent Synthesis Approaches

For this compound, a convergent strategy would typically involve the independent synthesis of the two key fragments: the 2-aminopyridine core and the 3-methoxyphenyl (B12655295) moiety. For instance, a substituted 2-aminopyridine fragment could be prepared via a multicomponent reaction (MCR). MCRs are powerful tools that combine three or more reactants in a one-pot process to form a product that contains portions of all starting materials, offering high atom economy and efficiency. nih.gov

Subsequently, this pre-formed aminopyridine fragment, functionalized with a halide or boronic acid, would be coupled with the corresponding 3-methoxyphenyl partner using a Suzuki-Miyaura reaction as the final, key bond-forming step. A cascade reaction, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, can also be considered a type of convergent approach. Such methods have been used for the regioselective synthesis of 4-aryl-2-aminopyridines from 1,1-enediamines and α,β-unsaturated ketoesters. researchgate.net This modular approach is highly amenable to creating libraries of analogs by simply varying one of the initial building blocks.

Preparation of Key Halogenated Pyridine Precursors

The synthesis of complex pyridines like this compound frequently relies on the use of halogenated pyridine intermediates. These precursors, such as 5-bromo-3-iodopyridin-2-amine, provide reactive sites for subsequent functionalization.

One common starting material for these precursors is 2-aminopyridine. ijssst.info Through carefully controlled reactions, bromine and iodine atoms can be introduced at specific positions on the pyridine ring. For instance, the bromination of 2-aminopyridine can be achieved using N-bromosuccinimide (NBS) in acetone, yielding 2-amino-5-bromopyridine (B118841) with high purity and yield. ijssst.info Subsequent iodination of 2-amino-5-bromopyridine is then carried out. A method involving the portionwise addition of potassium iodate (B108269) to a solution of 2-amino-5-bromopyridine in sulfuric acid, followed by the dropwise addition of a potassium iodide solution, has been shown to produce 2-amino-5-bromo-3-iodopyridine. ijssst.info This process allows for the isolation of the desired product after adjusting the pH and recrystallization. ijssst.info

Another approach to obtain a related precursor, 5-bromo-3-iodo-pyridin-2-ol, starts with 2-amino-5-bromopyridine. guidechem.com This is dissolved in a mixture of acetic acid and water, and then treated with concentrated sulfuric acid, sodium nitrite, and iodine at an elevated temperature to yield 2-amino-5-bromo-3-iodopyridine. guidechem.com This intermediate can then be converted to the final product through a diazotization reaction. guidechem.com

The table below summarizes a synthetic route to a key halogenated pyridine precursor:

| Starting Material | Reagent(s) | Product | Yield | Purity |

| 2-aminopyridine | N-Bromosuccinimide (NBS) in acetone | 2-amino-5-bromopyridine | 95.0% | 97.0% |

| 2-amino-5-bromopyridine | Potassium iodate, Potassium iodide in sulfuric acid | 2-amino-5-bromo-3-iodopyridine | 73.7% | 98.5% |

This table illustrates a two-step synthesis of a key dihalogenated pyridine intermediate. ijssst.info

Functionalization of the Pyridine Nucleus

Once the halogenated pyridine precursors are in hand, the next step involves the functionalization of the pyridine nucleus. This is a critical stage where the complexity of the final molecule is built upon the foundational precursor. Various synthetic strategies can be employed to introduce different functional groups, which can then be further modified.

For example, the amino group of 2-aminopyridines can be alkylated. A regioselective alkylation of pyridinium-N-(2′-azinyl)aminides with alkyl halides under mild conditions has been described. researchgate.net This method, followed by the reduction of the N-N bond, provides a straightforward route to 2-alkylaminoazines. researchgate.net

Introduction of the Methoxyphenyl Moiety

The introduction of the methoxyphenyl group onto the pyridine ring is a key step in the synthesis of this compound. This is typically achieved through cross-coupling reactions, where a carbon-carbon bond is formed between the halogenated pyridine precursor and a suitable methoxyphenyl-containing reagent.

While specific details for the direct synthesis of this compound were not found in the provided search results, analogous syntheses of related compounds shed light on the probable methods. For instance, the synthesis of isothiazolo[4,3-b]pyridine derivatives involved modifications of the pyridine moiety, including the introduction of a 3,4-dimethoxyphenyl residue. nih.gov Similarly, the synthesis of methoxypyridine-derived gamma-secretase modulators involved the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to introduce a methoxy (B1213986) group. nih.gov These examples suggest that a Suzuki or similar palladium-catalyzed cross-coupling reaction between a borylated 3-methoxyphenyl species and a halogenated 2-aminopyridine would be a viable route.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, atom economy, and environmental friendliness compared to traditional methods. These include multicomponent reactions and cascade reactions.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This approach is highly convergent and can rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. nih.gov One such method involves the one-pot reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions to produce 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Another example is the Hulme group's three-component approach for synthesizing 3-aminoimidazo[1,2-a]pyridines by reacting 2-aminopyridine, an aldehyde, and trimethylsilylcyanide in the presence of a scandium triflate catalyst under microwave irradiation. rsc.org

The table below outlines a multicomponent synthesis of 2-aminopyridine derivatives:

| Component 1 | Component 2 | Component 3 | Conditions | Product |

| Enaminone | Malononitrile | Primary Amine | Solvent-free | 2-amino-3-cyanopyridine derivative |

| 2-aminopyridine | Aldehyde | Trimethylsilylcyanide | Sc(OTf)3, MeOH, Microwave | 3-aminoimidazo[1,2-a]pyridine |

This table showcases examples of multicomponent reactions used to synthesize substituted aminopyridine structures. nih.govrsc.org

Base-Promoted Cascade Reactions for 2-Aminopyridine Synthesis

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot without the need to isolate intermediates. A notable example is the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize densely substituted 2-aminopyridines. dicp.ac.cnacs.orgacs.orgfigshare.com This reaction proceeds at room temperature using sodium hydroxide (B78521) as the sole additive and is environmentally friendly as it is transition-metal-free and produces water and sodium formate (B1220265) as byproducts. dicp.ac.cnacs.orgacs.org The formyl group acts as a traceless activating group for the amine, which is removed in situ. dicp.ac.cnacs.orgacs.org

The reaction involves the nucleophilic attack of N-substituted formamides on in situ-generated 1,4-oxazepines from N-propargylic β-enaminones, followed by a spontaneous N-deformylation to yield the 2-aminopyridine product in good yields. dicp.ac.cnacs.orgacs.org

Strategies for Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is a central challenge in the synthesis of highly substituted pyridine derivatives. This involves controlling which functional groups react and at which position on the pyridine ring.

For instance, in the synthesis of 2-amino-5-bromo-3-iodopyridine, the bromination of 2-aminopyridine must be carefully controlled to favor the 5-position and avoid the formation of the 3,5-dibromo byproduct. ijssst.info Similarly, the subsequent iodination must be directed to the 3-position. The reaction of 3-amino-5-bromopyridine (B85033) with N-iodosuccinimide in acetic acid leads to the selective iodination at the 2-position, demonstrating the influence of directing groups and reaction conditions on regioselectivity. nih.gov

The development of regioselective reactions is crucial for the efficient synthesis of specific isomers. For example, the regioselective synthesis of 1,2,3-triazoles fused with pyridine or pyrimidine (B1678525) has been achieved through a Buchwald's strategy involving a C-N bond formation/reduction/diazotization/cyclization sequence. nih.gov

Reaction Mechanisms and Chemical Transformations Involving 5 3 Methoxyphenyl Pyridin 2 Amine

Electrophilic Aromatic Substitution on Pyridine (B92270) and Phenyl Rings

The pyridine ring in 2-aminopyridine (B139424) derivatives is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Protonation of the ring nitrogen under acidic conditions further deactivates the ring. uoanbar.edu.iq However, the amino group at the 2-position is a strong activating group, directing electrophiles to the 3- and 5-positions. In the case of 5-(3-Methoxyphenyl)pyridin-2-amine, the 5-position is already substituted. Therefore, electrophilic attack is most likely to occur at the 3-position of the pyridine ring.

Reactions of the Amine Functionality

The primary amino group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, including acylation, alkylation, condensation, and cyclization reactions.

The nucleophilic amine group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the reaction of 2-aminopyridines with endic anhydride proceeds chemoselectively at the exocyclic amino group to yield amido acids, which can be further cyclized to the corresponding carboximides. researchgate.net

Alkylation of the amino group can also be achieved, although care must be taken to control the degree of alkylation. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A common strategy for the synthesis of N-alkylated 2-aminopyridines involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines. nih.gov

| Reagent Type | Example Reagent | Product Type |

| Acylating Agent | Acetic Anhydride | N-acetyl-5-(3-methoxyphenyl)pyridin-2-amine |

| Alkylating Agent | Methyl Iodide | N-methyl-5-(3-methoxyphenyl)pyridin-2-amine |

The 2-aminopyridine moiety is a versatile precursor for the synthesis of a wide range of fused heterocyclic systems, which are of significant interest in medicinal chemistry. rsc.org

Imidazo[1,2-a]pyridines: These bicyclic systems are commonly synthesized through the condensation of 2-aminopyridines with α-haloketones, a reaction first described by Tschitschibabin. bio-conferences.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration. nih.govacs.org Other methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines include reactions with aldehydes and alkynes in the presence of a copper catalyst, and with nitroolefins using air as the oxidant. bio-conferences.orgorganic-chemistry.orgorganic-chemistry.org

Thiadiazoles: 2-Amino-1,3,4-thiadiazole derivatives can be synthesized from thiosemicarbazides and carboxylic acids. nih.govencyclopedia.pub A common method involves the cyclization of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com While direct synthesis from this compound is not explicitly detailed, its derivatives could potentially be used in similar synthetic strategies. For example, amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their cytotoxic activity. nih.gov

Oxazoles: Oxazoles can be synthesized through various methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com Another common route is the van Leusen oxazole synthesis, a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov While direct synthesis from this compound is not well-documented, the amino group could be transformed into a suitable precursor for oxazole ring formation.

| Heterocycle | General Precursors from 2-Aminopyridine moiety |

| Imidazo[1,2-a]pyridines | α-Haloketones, Aldehydes/Alkynes, Nitroolefins |

| 1,3,4-Thiadiazoles | Thiosemicarbazide and a carboxylic acid derivative |

| Oxazoles | α-Acylamino ketones, Aldehydes and TosMIC |

Transformations of the Methoxy (B1213986) Group

The methoxy group on the phenyl ring is relatively stable but can be cleaved to the corresponding phenol under harsh conditions, typically using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This transformation would yield 3-(2-aminopyridin-5-yl)phenol, a potentially useful intermediate for further functionalization.

Heterocycle Annulation and Ring System Modifications

The 2-aminopyridine scaffold is a key component in various annulation reactions to construct more complex fused heterocyclic systems. For instance, metal-free annulation reactions between 2-aminopyridine derivatives and arenes have been developed to access the pyrido[1,2-a]benzimidazole scaffold. nih.gov Furthermore, transition metal-catalyzed C-H functionalization and cyclization reactions of N-aryl-2-aminopyridines provide routes to dihydroquinolinones and phenanthridinone scaffolds. rsc.org The bifunctional nature of 2-aminopyridines also allows for their use in condensation reactions with β-dicarbonyl compounds to form fused pyrimidine (B1678525) derivatives. nih.gov

Spectroscopic and Structural Elucidation Studies of 5 3 Methoxyphenyl Pyridin 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete and unambiguous structural map can be assembled.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The spectrum of 5-(3-Methoxyphenyl)pyridin-2-amine is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, the amino group, and the methoxy (B1213986) group.

The protons on the pyridine ring are influenced by the ring nitrogen and the electron-donating amino group. The proton at the C6 position is expected to be a doublet, while the protons at C3 and C4 will likely appear as a doublet and a doublet of doublets, respectively. The amino group (NH₂) protons would typically appear as a broad singlet.

On the phenyl ring, the methoxy group at C3' directs the substitution pattern. The proton at C2' is expected to be a triplet or multiplet, while the protons at C4', C5', and C6' will show characteristic splitting patterns (triplet, doublet of doublets, etc.) based on their coupling with neighboring protons. The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm rsc.org.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on substituent effects and analysis of related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 (Py) | ~8.0-8.2 | d (doublet) | ~2.5 |

| H4 (Py) | ~7.6-7.8 | dd (doublet of doublets) | ~8.5, 2.5 |

| H3 (Py) | ~6.5-6.7 | d (doublet) | ~8.5 |

| H2' (Ph) | ~7.0-7.1 | t (triplet) | ~2.0 |

| H4' (Ph) | ~6.9-7.0 | ddd (doublet of doublet of doublets) | ~8.0, 2.5, 1.0 |

| H5' (Ph) | ~7.3-7.4 | t (triplet) | ~8.0 |

| H6' (Ph) | ~7.1-7.2 | dt (doublet of triplets) | ~8.0, 1.0 |

| NH₂ | ~4.5-5.5 | br s (broad singlet) | - |

| OCH₃ | ~3.85 | s (singlet) | - |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display 12 distinct signals, one for each unique carbon atom.

The carbon attached to the amino group (C2) and the carbon bearing the methoxy group (C3') are expected to be significantly shifted downfield due to the electronegativity of the attached heteroatoms. The carbon directly bonded to the nitrogen in the pyridine ring (C6) will also be downfield. The quaternary carbons (C5, C1', C3') will typically show lower intensity peaks. For comparison, in the related isomer 2-(3-methoxyphenyl)pyridine, the carbon attached to the methoxy group appears at δ 160.0 ppm, and the methoxy carbon itself is at δ 55.3 ppm rsc.org. The presence of the amino group at C2 in the target molecule would further shield C3 and C5 while deshielding C2 and C6.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on substituent effects and analysis of related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Py) | ~158-160 |

| C3 (Py) | ~108-110 |

| C4 (Py) | ~140-142 |

| C5 (Py) | ~130-132 |

| C6 (Py) | ~148-150 |

| C1' (Ph) | ~139-141 |

| C2' (Ph) | ~112-114 |

| C3' (Ph) | ~159-161 |

| C4' (Ph) | ~118-120 |

| C5' (Ph) | ~129-131 |

| C6' (Ph) | ~113-115 |

| OCH₃ | ~55-56 |

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons, such as H3-H4 and H4-H6 on the pyridine ring, and H4'-H5', H5'-H6' on the phenyl ring. This confirms the spin systems of the two aromatic rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H coupling). youtube.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the singlet at ~3.85 ppm would show a cross-peak to the carbon signal at ~55 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. youtube.com Key HMBC correlations would include:

A correlation between the pyridine proton H4 and the phenyl carbon C1', confirming the bond between the two rings.

Correlations from the methoxy protons (OCH₃) to the C3' carbon of the phenyl ring, confirming the position of the methoxy group.

Correlations from the amino protons (NH₂) to carbons C2 and C3, confirming the position of the amino group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would exhibit characteristic bands confirming its key structural features. The primary amine (NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the asymmetric C-O-C stretching of the methoxy ether group is expected around 1250 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Rings | C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₁₂H₁₂N₂O), the nominal molecular weight is 200 g/mol . Electrospray Ionization (ESI) would likely show a prominent protonated molecule at m/z 201 [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For C₁₂H₁₃N₂O⁺ ([M+H]⁺), the calculated exact mass would be 201.1028, and an experimental HRMS result matching this value would confirm the molecular formula. rsc.org

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule under electron ionization would involve the loss of stable neutral fragments:

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 185 [M-15].

Loss of a formyl radical (•CHO) or methoxy radical (•OCH₃) can also occur.

Cleavage of the bond between the two aromatic rings can lead to fragments corresponding to the individual substituted pyridine and phenyl ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 201 | [C₁₂H₁₃N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 200 | [C₁₂H₁₂N₂O]⁺• | Molecular Ion [M]⁺• |

| 185 | [C₁₁H₁₀N₂O]⁺• | Loss of methyl radical (•CH₃) |

| 170 | [C₁₁H₈N₂]⁺• | Loss of formaldehyde (B43269) (CH₂O) |

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography of Related Complexes)

While NMR provides the structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule.

Although a crystal structure for this compound itself may not be publicly available, analysis of closely related compounds provides significant insight. For example, the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine has been reported. nih.govresearchgate.net In this structure, the aromatic rings are not coplanar; the pyridine ring is inclined relative to the methoxyphenyl ring. The analysis also reveals how molecules pack in the crystal lattice, often through intermolecular interactions like C-H···π stacking. nih.govresearchgate.net

For this compound, an X-ray crystallographic study would definitively confirm the connectivity and substitution pattern. Furthermore, it would reveal the dihedral angle between the pyridine and phenyl rings, which is influenced by steric hindrance and electronic effects. The analysis would also detail intermolecular hydrogen bonding patterns involving the amine group, which are crucial for understanding its solid-state properties.

Determination of Molecular Conformation and Stereochemistry

Information regarding the experimentally determined molecular conformation and stereochemistry of this compound from techniques such as single-crystal X-ray diffraction or advanced NMR spectroscopy is not available in the reviewed scientific literature. Such studies would typically provide precise data on bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the molecule and the spatial arrangement of its phenyl and pyridinamine rings.

Analysis of Intermolecular Interactions and Crystal Packing

Detailed analysis of the intermolecular interactions and crystal packing of this compound, which is derived from X-ray crystallography, is not present in the available scientific resources. This type of analysis would reveal how individual molecules of the compound arrange themselves in the solid state, including the identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal lattice structure.

Theoretical and Computational Chemistry Applications in the Study of 5 3 Methoxyphenyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's properties and is a foundational tool for computational studies on aminopyridine compounds. researchgate.net DFT calculations are instrumental in optimizing the molecular geometry to its most stable, lowest-energy state and in elucidating its electronic characteristics.

A primary application of DFT is the geometry optimization of a molecule to predict its three-dimensional structure in the ground state. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For 5-(3-Methoxyphenyl)pyridin-2-amine, this analysis would define the spatial relationship between the pyridin-2-amine core and the 3-methoxyphenyl (B12655295) substituent, including the twist angle between the two aromatic rings. Although specific experimental values for this exact compound are not available in the cited literature, DFT methods like B3LYP are commonly used to compute these parameters with high accuracy for related aminopyridine structures. researchgate.net The resulting optimized structure is the basis for further computational analyses, including the prediction of spectroscopic and electronic properties.

Table 1: Representative Geometric Parameters Calculated by DFT This table is illustrative of the types of data obtained from DFT calculations for similar aromatic compounds. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Calculated Value Range |

| C-C (Aromatic) | Bond length within the phenyl or pyridine (B92270) ring | 1.38 - 1.41 Å |

| C-N (Pyridine) | Bond length within the pyridine ring | 1.33 - 1.35 Å |

| C-C (Inter-ring) | Bond length connecting the two rings | 1.48 - 1.50 Å |

| C-O (Methoxy) | Bond length in the methoxy (B1213986) group | 1.36 - 1.38 Å |

| C-N (Amine) | Bond length of the amino group to the pyridine ring | 1.37 - 1.40 Å |

| C-C-C (Angle) | Bond angle within the aromatic rings | ~120° |

| C-N-C (Angle) | Bond angle within the pyridine ring | ~118° - 120° |

| Dihedral Angle | Torsion angle between the phenyl and pyridine rings | Variable, depends on steric hindrance |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic heterocyclic compounds, DFT calculations can map the electron density distribution of these orbitals. rsc.org In a molecule like this compound, the HOMO is typically distributed over the electron-rich aminopyridine ring, while the LUMO may be spread across the entire biphenyl-like system. rsc.org Understanding this distribution is key to predicting how the molecule will interact with other chemical species.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions can be compared with experimental data to validate a molecule's structure. While specific calculated NMR data for this compound is not present in the searched literature, the methodology is well-established for providing accurate predictions for complex organic molecules, often achieving strong correlation with experimental values.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for understanding how a potential drug molecule might interact with a biological target at the molecular level.

Molecular docking simulations can model the interaction of this compound with the active site of a target protein. The simulation places the ligand in various positions and orientations within the protein's binding pocket and scores each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results predict the most stable binding mode and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). For related aminopyridine derivatives, docking studies have revealed key interactions, such as hydrogen bonds between the amino group of the pyridine ring and amino acid residues like tyrosine in a kinase active site.

Table 2: Key Interaction Types in Ligand-Target Binding This table illustrates the common interactions identified through molecular docking simulations.

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Asp, Glu, Ser, Thr, Tyr, Gln, Asn |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Electrostatic (Ionic) | Attractive or repulsive forces between charged molecules or groups. | Asp, Glu, Lys, Arg, His |

By performing docking simulations against a panel of known biological targets, researchers can generate hypotheses about the potential mechanisms of action for a compound. For instance, aminopyridine scaffolds are known to target a variety of enzymes, including protein kinases. Docking studies on aminopyridine derivatives have identified them as potential inhibitors of targets like c-Met kinase, which is implicated in cancer. Such computational screening can prioritize which biological assays should be performed, making the drug discovery process more efficient. For this compound, this approach could identify potential kinase targets or other enzymes for which it may have inhibitory activity, guiding future experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the physicochemical properties of molecules with their biological activities. researchgate.netnih.gov For derivatives of this compound, specifically the broader class of 5-substituted (arylmethylene) pyridin-2-amine derivatives, QSAR has been instrumental in elucidating the structural requirements for their antimicrobial effects. researchgate.netresearchgate.net These in silico models enable the prediction of activity for novel compounds before their synthesis, thereby streamlining the drug development process. researchgate.net

The development of robust QSAR models is a multi-stage process that involves data collection, descriptor calculation, model generation using statistical methods, and rigorous validation. nih.gov For the analogous 5-substituted (arylmethylene) pyridin-2-amine derivatives, researchers have successfully developed predictive models for their antibacterial and antifungal activities. researchgate.netresearchgate.net

Multiple Linear Regression (MLR) is a commonly employed statistical method to generate these predictive models. nih.govnih.gov In studies on pyridin-2-amine derivatives, MLR has been used to create equations that link molecular descriptors to biological activity. researchgate.net The quality and predictive power of these models are assessed using several statistical metrics. A high correlation coefficient (r²) indicates a good fit of the model to the data, while the F-test value signifies the statistical significance of the regression. researchgate.net

Validation is a critical step to ensure that a QSAR model is not a result of chance correlation and can reliably predict the activity of new compounds. nih.gov This is often achieved through internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a separate test set of molecules. nih.govnih.gov For instance, QSAR models developed for 5-substituted (arylmethylene) pyridin-2-amine derivatives have demonstrated statistical significance with correlation coefficients (r) ranging from approximately 0.80 to 0.87 for antifungal activity, indicating a strong correlation between the selected descriptors and the biological effect. researchgate.net

The general workflow for developing such predictive models is outlined below:

| Step | Description |

| 1. Data Set Compilation | A series of related compounds, such as 5-substituted (arylmethylene) pyridin-2-amine derivatives, with their experimentally determined biological activities (e.g., MIC values) is assembled. researchgate.netresearchgate.net |

| 2. Molecular Modeling & Descriptor Calculation | 2D and 3D structures of the molecules are generated, and a wide range of molecular descriptors (e.g., electronic, steric, lipophilic) are calculated using specialized software. researchgate.netresearchgate.net |

| 3. Model Generation | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govannamalaiuniversity.ac.in |

| 4. Model Validation | The model's statistical significance and predictive ability are rigorously tested using metrics like r², cross-validation (q²), and prediction on an external test set. nih.gov |

A crucial aspect of QSAR modeling is the selection of the most relevant molecular descriptors that influence biological activity. nih.gov From a vast pool of calculated descriptors, specific ones are chosen that best correlate with the observed biological effects. This process helps in understanding the mechanism of action and in designing more potent molecules.

In the QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives, several types of descriptors have been identified as significant for their antimicrobial activity. researchgate.netresearchgate.net These can be broadly categorized as lipophilic, electronic, and steric parameters. researchgate.netresearchgate.net

Lipophilic and Steric Descriptors: The frequent appearance of descriptors like the logarithm of the partition coefficient (LogP) and Molar Refractivity (SMR) in the QSAR equations for these derivatives highlights the importance of lipophilicity and steric factors. researchgate.net Lipophilicity governs the ability of a compound to pass through biological membranes to reach its target. Steric parameters, such as the radius of gyration, relate to the size and shape of the molecule, which is critical for its interaction with a receptor binding site. researchgate.net

Electronic and Thermodynamic Descriptors: Electronic descriptors provide insight into the electronic distribution within a molecule. For some pyridin-2-amine derivatives, the total energy of the molecule has shown a negative correlation with activity, suggesting that more stable compounds (lower energy) may be less active. researchgate.net Another important descriptor is the polar solvent accessible surface area (ASA_P), which has shown a positive correlation, indicating that increased potential for interaction with polar environments can enhance activity. researchgate.net

The table below summarizes key descriptors found to be influential in QSAR models of related pyridin-2-amine derivatives and their general interpretation.

| Descriptor Type | Example Descriptor | Correlation with Activity | Interpretation |

| Lipophilic | LogP (Partition Coefficient) | Positive | Increased lipophilicity can enhance membrane permeability and target access. researchgate.net |

| Steric | SMR (Molar Refractivity) | - | Relates to molecular volume and polarizability, affecting binding interactions. researchgate.net |

| Steric | Radius of Gyration | Positive | Indicates the influence of molecular size and shape on activity. researchgate.net |

| Electronic/Thermodynamic | Total Energy | Negative | Lower energy (more stable) compounds may be less reactive or have lower binding affinity. researchgate.net |

| Topological | ASA_P (Polar Surface Area) | Positive | A larger polar surface area can facilitate interactions with polar biological targets. researchgate.net |

By analyzing these descriptors, researchers can deduce that for a 5-substituted (arylmethylene) pyridin-2-amine derivative to exhibit good antimicrobial activity, a balance of lipophilic character, specific steric properties, and favorable electronic features is required. researchgate.netresearchgate.net This knowledge provides a rational basis for the future design of more effective analogues.

Applications in Medicinal Chemistry and Biological Research Preclinical, in Vitro

Exploration as a Privileged Scaffold in Drug Discovery Programs

The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous natural products and synthetic molecules with a wide range of biological activities. nih.govnih.gov Its presence in many FDA-approved drugs highlights its importance as a "privileged scaffold" in drug design. nih.govnih.gov The 2-aminopyridine (B139424) moiety, in particular, is a key component in many pharmacologically active molecules, contributing to their therapeutic effects, which span from anticancer to anti-inflammatory and antimicrobial activities. nih.govresearchgate.net

The 5-phenylpyridin-2-amine framework, to which 5-(3-Methoxyphenyl)pyridin-2-amine belongs, is recognized for its potential in creating libraries of compounds with diverse biological targets. nih.govmdpi.comresearchgate.net The introduction of a methoxyphenyl group at the 5-position of the pyridine ring offers opportunities for further structural modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This makes the this compound scaffold a valuable starting point for the discovery of new drugs with improved efficacy and selectivity. mdpi.comdoaj.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of this compound, these studies have provided valuable insights into the structural requirements for pharmacological efficacy.

The position of the methoxy (B1213986) group on the phenyl ring of 5-phenylpyridin-2-amine derivatives has a significant impact on their biological activity. Studies have shown that the presence and location of methoxy groups can influence the potency and selectivity of these compounds. For instance, in a series of 3,5-diaryl-2-aminopyridine derivatives, the removal of both meta-methoxy groups from a trimethoxyphenyl substituent led to a drastic reduction in potency. nih.gov Conversely, the presence of a 4-methoxy group on the phenyl ring has been shown to enhance the antiproliferative activity of certain N-alkyl-N-substituted phenylpyridin-2-amine derivatives. nih.gov The deletion of a methoxy group at the 2-position of a 2,5-dimethoxyphenylpiperidine led to a more than 500-fold drop in potency at the 5-HT2A receptor, indicating the critical role of this substituent. mdpi.com

These findings underscore the importance of the methoxy group's position in dictating the pharmacological profile of these compounds, likely through its influence on electronic properties, conformation, and interactions with biological targets.

Modifications to the core heterocyclic ring system have also been explored to understand their effect on the activity profile of aminopyridine derivatives. For example, the fusion of other rings to the pyridine scaffold, such as in thieno[2,3-b]pyridines, has been investigated for its potential to enhance anti-proliferative activity. acs.org Studies on these fused systems have revealed that the central thieno[2,3-b]pyridine (B153569) core possesses an optimal arrangement of heteroatoms for activity, and functionalization of the 3-amino group often leads to a significant loss of efficacy. acs.org

In Vitro Pharmacological Activity Investigations

The preclinical evaluation of this compound and its derivatives involves a battery of in vitro assays to determine their potential as therapeutic agents. These investigations include assessing their cytotoxicity against various cancer cell lines and their ability to inhibit specific enzymes involved in disease pathways.

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The following table summarizes some of the reported findings for related compounds.

| Cell Line | Compound Type | Observed Activity |

| HeLa | Amide derivative of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | A chloro-substituted derivative demonstrated high cytotoxicity with an IC50 of 2.8 μM. nih.gov |

| HepG2 | 3,5-Diaryl-2-aminopyridine derivatives | Compounds showed low cytotoxicity at concentrations up to 100 μM. nih.gov |

| PANC-1 | Amide derivative of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | A chloro-substituted derivative was highly cytotoxic with an IC50 of 1.8 μM. nih.gov |

| HL-60 | Pyridine derivatives | Certain pyridine derivatives have shown antiproliferative activity against HL-60 cells. |

| LNCaP | Pregnane (B1235032) derivatives | Some pregnane derivatives with a modified steroid nucleus showed weak cytotoxic activity. mdpi.comresearchgate.net |

| MCF-7 | N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamide derivatives | Compounds exhibited mild-to-moderate cytotoxic activity. researchgate.netdoaj.org |

| K-562 | N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamide derivatives | Compounds exhibited mild-to-moderate cytotoxic activity against K-562 cells. researchgate.netdoaj.org |

| BxPC-3 | Data not available for the specific compound. | |

| RD | Data not available for the specific compound. |

These studies indicate that while the core scaffold has potential, the specific substitutions on the pyridine and phenyl rings play a critical role in determining the antiproliferative potency against different cancer cell lines.

The therapeutic potential of this compound derivatives has also been explored through their ability to inhibit key enzymes implicated in various diseases.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Pyridine derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key regulator of angiogenesis. One such derivative demonstrated potent VEGFR-2 inhibition with an IC50 value of 65 nM. nih.gov Spiro-pyridine derivatives have also shown inhibitory activity against VEGFR-2. bldpharm.com

PDE2 (Phosphodiesterase 2): While there is extensive research on phosphodiesterase inhibitors, specific data on the inhibition of PDE2 by this compound derivatives is not readily available in the reviewed literature. However, related structures like imidazo[4,5-b]pyridines have been investigated as potent inhibitors of other phosphodiesterase isoforms, such as PDE10A, suggesting the potential of this scaffold in this area. nih.gov

p38 MAPK (p38 Mitogen-Activated Protein Kinase): Trisubstituted pyridazines, which share a similar nitrogen-containing heterocyclic core, have been evaluated as in vitro inhibitors of p38 MAPK, with some derivatives showing potent activity in the nanomolar range. tjpr.org Additionally, 1,2,4-oxadiazol-5-one derivatives have been prepared as potential inhibitors of p38 MAPK, with some compounds demonstrating good inhibitory capacity. mdpi.com Novel 2,3,5-trisubstituted pyridine analogs have also been identified as potent inhibitors of IL-1β through the modulation of the p38 MAPK signaling pathway.

These enzyme inhibition studies highlight the potential of the this compound scaffold and its derivatives to be developed into targeted therapies for a variety of diseases, including cancer and inflammatory conditions.

Evaluation of Other In Vitro Biological Activities (e.g., Antileishmanial Activity)

While a broad spectrum of in vitro biological activities is often explored for novel pyridine derivatives, specific data on the antileishmanial activity of this compound is not extensively documented in publicly available research. However, the general class of aminopyridines and related heterocyclic compounds has been the subject of investigation for various therapeutic properties. For instance, different substituted pyridine and pyrimidine (B1678525) derivatives have been evaluated for their potential as antimicrobial and antioxidant agents. bas.bgresearchgate.net Studies on structurally related compounds, such as N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, have shown antileishmanial properties, suggesting that the methoxyphenyl-amino scaffold could be a pharmacophore of interest for antiparasitic drug discovery. nih.gov Without direct experimental evidence, the antileishmanial potential of this compound remains speculative and an area for future investigation.

Elucidation of Molecular Mechanisms of Action at the Cellular Level

Understanding the precise molecular interactions and cellular consequences of a compound's activity is critical in preclinical research. This involves identifying the pathways through which it exerts its effects, including the induction of cell death and its engagement with specific molecular targets.

Induction of Specific Cell Death Pathways (e.g., Methuosis)

There is currently no specific scientific literature describing the induction of methuosis or other distinct cell death pathways by this compound. Research into the cytotoxic effects of related heterocyclic structures has often focused on apoptosis. For example, certain pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis through the PI3K/AKT signaling pathway. nih.gov Similarly, some 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives have been identified as inducers of apoptosis. nih.gov These findings, however, are specific to their respective chemical classes and cannot be directly extrapolated to this compound. The investigation into the specific mode of cell death induced by this compound, if any, has yet to be reported.

Characterization of Interactions with Intracellular Receptors and Enzymes

The characterization of a compound's interaction with intracellular targets is fundamental to understanding its mechanism of action. For this compound, direct evidence of binding to or modulation of specific intracellular receptors or enzymes is not available in the current body of research.

However, studies on structurally analogous compounds provide a landscape of potential targets for this class of molecules. Several investigations have identified related pyridine and trimethoxyphenyl derivatives as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to anticancer effects. nih.govnih.govnih.govnih.gov Other related thieno[2,3-b]pyridine compounds have been suggested to exert their anti-proliferative activity through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com Furthermore, different aminopyridine-based structures have been explored as ligands for adenosine (B11128) receptors or as inhibitors of kinases such as casein kinase 2 alpha (CSNK2A). nih.gov These examples highlight the diverse range of intracellular targets that aminopyridine scaffolds can engage, though the specific targets of this compound remain to be elucidated through dedicated research.

Table of In Vitro Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Molecular Target/Mechanism |

|---|---|---|

| N-alkyl-N-substituted phenylpyridin-2-amine derivatives | Antitumor | Inhibition of tubulin assembly nih.govnih.gov |

| Thieno[2,3-b]pyridine derivatives | Anti-proliferative | Inhibition of phosphoinositide phospholipase C (PI-PLC) mdpi.com |

| Pyrimidine-5-carbonitrile derivatives | Apoptosis induction | Inhibition of PI3K/AKT axis nih.gov |

| Pyrazine derivatives | Antiviral | Inhibition of CSNK2A nih.gov |

Advanced Topics and Future Research Directions

Development of Sustainable and Scalable Synthetic Methodologies

The progression of 5-(3-Methoxyphenyl)pyridin-2-amine from a laboratory-scale compound to a potentially widely used chemical entity hinges on the development of environmentally benign and economically viable synthetic routes. Current research in pyridine (B92270) synthesis is increasingly focused on green chemistry principles. acs.org

Future methodologies should aim to improve upon traditional multi-step syntheses, which often involve stoichiometric reagents, multiple chromatographic purifications, and significant solvent waste. sci-hub.se Key areas for development include:

One-Pot and Telescoped Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel can drastically reduce waste and improve efficiency. organic-chemistry.org A hypothetical comparison between a traditional and a sustainable approach is outlined below.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety for handling unstable intermediates, and can be scaled up more efficiently than batch processes. researchgate.netvapourtec.com The in situ generation and immediate consumption of reactive species, such as aminating agents, is a significant advantage of this approach. researchgate.netvapourtec.com

Green Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical fluids) is crucial. Furthermore, the use of reusable, heterogeneous catalysts, such as surface-modified metal-organic frameworks (MOFs), can minimize waste and product contamination. acs.org Microwave-assisted synthesis is another green tool that can accelerate reactions and improve yields. acs.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Suzuki + Amination) | Proposed Sustainable/Scalable Synthesis |

|---|---|---|

| Process Type | Multi-step batch processing | One-pot or continuous flow process |

| Catalysis | Homogeneous catalysts (e.g., Palladium complexes) | Reusable heterogeneous or biocatalysts |

| Purification | Multiple column chromatography steps sci-hub.se | Crystallization or extraction sci-hub.se |

| Solvent Use | High volume of organic solvents | Reduced volume, use of green solvents |

| Efficiency | Lower overall yield, significant time | Higher yield, shorter reaction time acs.org |

| Scalability | Challenging due to purification needs sci-hub.se | More readily scalable |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the sustainable and scalable synthetic routes mentioned above, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques, when integrated directly into the reaction setup, provide invaluable kinetic and mechanistic data without the need for sampling and offline analysis.

The application of Process Analytical Technology (PAT) allows for precise control over critical process parameters, ensuring consistent product quality and yield. For the synthesis of this compound, these techniques would enable real-time tracking of reactant consumption and product formation.

Table 2: Advanced Spectroscopic Techniques for In Situ Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| FT-IR/Raman Spectroscopy | Changes in functional groups, bond vibrations. | Monitor the conversion of starting materials (e.g., disappearance of a boronic acid or halide peak) and the appearance of the pyridine ring and amine groups. |

| NMR Spectroscopy | Detailed structural information, quantification of species. | Stopped-flow NMR can be used to rapidly optimize reaction conditions and identify transient intermediates in flow chemistry setups. researchgate.net |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Useful for monitoring reactions involving colored intermediates or products, often used in conjunction with other techniques. nih.gov |

| Mass Spectrometry | Molecular weight of reaction components. | Can be coupled with reaction systems to identify the formation of the desired product and any byproducts in real-time. |

Integration of Chemoinformatics and Machine Learning for Structure-Activity Landscape Mapping

Chemoinformatics and machine learning are powerful tools for navigating the vast chemical space and accelerating drug discovery. researchgate.net For a compound like this compound, these computational approaches can be used to build predictive models that correlate its structural features with biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net

A recent review highlighted that the presence and positions of methoxy (B1213986) (-OMe) and amino (-NH2) groups in pyridine derivatives are often favorable for enhancing antiproliferative activity, making this compound a prime candidate for such analysis. nih.govnih.gov

The workflow for mapping the structure-activity landscape (SAL) involves:

Data Curation: Assembling a large dataset of pyridine derivatives with their measured biological activities (e.g., IC₅₀ values against a specific cancer cell line).

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors (e.g., topological, electronic, steric) for each compound. nih.gov

Model Building: Employing machine learning algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks) to train a QSAR model that can predict the activity of new, unsynthesized compounds. blogspot.com

Landscape Analysis: Using techniques like the Structure-Activity Landscape Index (SALI) to identify "activity cliffs"—pairs of structurally similar compounds with a large difference in activity. blogspot.com These cliffs are highly informative for understanding which structural modifications are most critical for biological function.

This computational approach can guide the synthesis of new analogues of this compound with potentially enhanced potency and selectivity, saving significant time and resources.

Design and Synthesis of Targeted Probes for Biological System Interrogation

To understand the mechanism of action of this compound, it is essential to identify its molecular targets within a biological system. Designing and synthesizing targeted probes based on the parent structure allows for the direct investigation of these interactions.

These probes are created by attaching a reporter tag to a position on the molecule that is non-essential for its biological activity. The choice of tag depends on the intended application.

Table 3: Targeted Probes and Their Applications

| Probe Type | Reporter Tag | Application | Example Principle |

|---|---|---|---|

| Fluorescent Probe | A fluorophore (e.g., fluorescein, rhodamine) | Visualize the subcellular localization of the compound using fluorescence microscopy. | |

| Affinity-Based Probe | Biotin | Isolate binding partners (e.g., target proteins) from cell lysates via affinity purification with streptavidin beads. | |

| Photoaffinity Label | A photoreactive group (e.g., benzophenone, diazirine) | Covalently cross-link the compound to its biological target upon UV irradiation, enabling target identification. | |

| Radiolabeled Probe | A radioisotope (e.g., ¹¹C, ¹⁸F, ³H) | Quantify drug distribution and target engagement in living organisms using Positron Emission Tomography (PET) or in vitro assays. | A derivative of a pyridine was radiolabeled with Carbon-11 ([¹¹C]) to serve as a PET imaging ligand for the mGluR2 receptor. nih.gov |

The synthesis of these probes would require the development of versatile synthetic routes that allow for the late-stage introduction of these functional tags onto the this compound scaffold. Successful application of these tools could elucidate the compound's mechanism of action and validate its targets for therapeutic intervention.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(3-Methoxyphenyl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:

- SNAr : Reacting a fluorinated pyridine precursor (e.g., 5-fluoro-3-methoxypyridine) with ammonia under high-pressure conditions to introduce the amine group.

- Suzuki-Miyaura Coupling : Using a palladium catalyst to couple a boronic acid derivative (e.g., 3-methoxyphenylboronic acid) with a halogenated pyridin-2-amine scaffold. Optimize reaction conditions (e.g., solvent: DMF/H₂O, base: K₂CO₃) to achieve >80% yield .

Q. How is this compound characterized in academic research?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The methoxy group typically appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .

- LCMS (ESI) : Confirm molecular weight (calculated for C₁₂H₁₂N₂O: 200.09 g/mol) and purity (>95%) via retention time and fragmentation patterns .

- Elemental Analysis : Validate empirical formula (e.g., %C: 72.0, %H: 6.0, %N: 14.0) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Screen for:

- Antibacterial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to standard antibiotics .

- Kinase Inhibition : Test in vitro against TrkA or COX-2 using fluorescence-based assays. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use MOE or similar software to correlate electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and lipophilic (logP) parameters with activity. For example, replacing the methoxy group with electron-withdrawing substituents (e.g., -CF₃) may enhance antibacterial potency .

- Fragment-Based Design : Introduce heterocyclic substituents (e.g., piperazine) at the pyridine ring to improve solubility and target binding .

Q. How can crystallographic data contradictions be resolved during structural analysis?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution crystal structure refinement. Address disordered solvent molecules or twinning by applying restraints (e.g., SIMU, DELU) and validating with R-factor convergence (<0.05) .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized geometries to identify discrepancies caused by crystal packing .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F >30), blood-brain barrier penetration (BBB score), and CYP450 inhibition. Adjust substituents (e.g., reduce logP <3) to minimize hepatotoxicity .

- Molecular Dynamics (MD) : Simulate binding stability in target protein active sites (e.g., TrkA kinase) over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations (<2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations